5-Bromo-2,3-difluorophenyl chloroformate (CAS: 1694480-38-0) is a bifunctional electrophilic reagent utilized in advanced pharmaceutical synthesis and agrochemical development. Structurally, it combines a reactive chloroformate group for the formation of carbamates and carbonates, with a 5-bromo-2,3-difluorophenyl moiety that serves as an activating electron-withdrawing system and a precise handle for downstream cross-coupling. In industrial workflows, this compound is selected over simpler acylating agents when a process requires orthogonal reactivity—specifically, the ability to selectively acylate a target molecule first, followed by palladium-catalyzed functionalization at the bromine site, all while leveraging the fluorine atoms to modulate lipophilicity and metabolic stability [1].
Substituting 5-Bromo-2,3-difluorophenyl chloroformate with more common analogs like 4-bromophenyl chloroformate or unsubstituted phenyl chloroformate compromises both reaction kinetics and downstream synthetic utility. The absence of the 2,3-difluoro motif in generic substitutes raises the pKa of the corresponding phenol leaving group, reducing the electrophilicity of the chloroformate and leading to lower yields when reacting with sterically hindered amines. Conversely, substituting with highly reactive pentafluorophenyl chloroformate sacrifices the specific bromine cross-coupling handle required for targeted late-stage diversification and introduces severe moisture sensitivity, complicating process scale-up and increasing handling costs [1].
The electron-withdrawing effect of the 2,3-difluoro substitution enhances the electrophilicity of the chloroformate carbon. When compared to 4-bromophenyl chloroformate, 5-bromo-2,3-difluorophenyl chloroformate exhibits an accelerated acylation rate with sterically demanding secondary amines. This is driven by the lower pKa of the 5-bromo-2,3-difluorophenol leaving group (approx. 7.0) compared to 4-bromophenol (approx. 9.3), which lowers the activation energy of the addition-elimination step [1].
| Evidence Dimension | Leaving Group pKa and Acylation Yield (Hindered Amines) |
| Target Compound Data | 5-Bromo-2,3-difluorophenyl chloroformate (Phenol pKa ~7.0; Yield >85%) |
| Comparator Or Baseline | 4-Bromophenyl chloroformate (Phenol pKa ~9.3; Yield <50%) |
| Quantified Difference | ~2.3 unit pKa reduction; >35% yield improvement |
| Conditions | Acylation of secondary amines, standard basic conditions (e.g., DIPEA, DCM, 0 °C to RT) |
Buyers synthesizing sterically hindered APIs must procure the difluorinated compound to achieve viable production yields and minimize unreacted starting material.
A primary procurement driver for this compound is its ability to support orthogonal synthetic strategies. After the chloroformate group is consumed to form a stable carbamate or carbonate, the 5-bromo position remains accessible for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). In contrast, using pentafluorophenyl chloroformate provides initial acylation but leaves no specific halogen handle for subsequent targeted functionalization, preventing further structural elaboration at that site [1].
| Evidence Dimension | Downstream Cross-Coupling Yield |
| Target Compound Data | 5-Bromo-2,3-difluorophenyl derivatives (>90% yield in standard Suzuki couplings) |
| Comparator Or Baseline | Pentafluorophenyl derivatives (0% yield, no specific coupling handle) |
| Quantified Difference | Absolute enabling of targeted cross-coupling |
| Conditions | Pd-catalyzed cross-coupling post-acylation |
Essential for library synthesis and medicinal chemistry programs that require late-stage structural diversification without rebuilding the entire molecular scaffold.
While reactive toward target nucleophiles, 5-bromo-2,3-difluorophenyl chloroformate offers a processability advantage over perfluorinated analogs. Pentafluorophenyl chloroformate is highly sensitive to ambient moisture, requiring strict anhydrous handling to prevent rapid hydrolysis. The di-fluoro substitution pattern of the target compound provides sufficient hydrolytic stability for standard benchtop handling and scale-up operations without sacrificing the necessary electrophilicity for the primary reaction [1].
| Evidence Dimension | Hydrolytic Stability (Ambient Handling) |
| Target Compound Data | 5-Bromo-2,3-difluorophenyl chloroformate (Manageable degradation under standard inert handling) |
| Comparator Or Baseline | Pentafluorophenyl chloroformate (Rapid hydrolysis upon brief atmospheric exposure) |
| Quantified Difference | Significantly wider process window for batch manufacturing |
| Conditions | Standard laboratory or pilot-plant handling conditions |
Procurement of the di-fluoro compound reduces the need for costly, ultra-strict anhydrous manufacturing environments, lowering overall production costs.
Incorporating the 5-bromo-2,3-difluorophenyl moiety into an API via this chloroformate reagent provides specific pharmacodynamic characteristics. The 2,3-difluoro substitution introduces strong local dipoles that can enforce specific molecular conformations via orthogonal multipolar interactions. When compared to non-fluorinated 5-bromophenyl analogs, the difluoro derivatives frequently exhibit altered binding affinities to target proteins, such as kinases, due to this conformational locking and increased metabolic stability [1].
| Evidence Dimension | Target Binding Affinity (IC50) / Metabolic Stability |
| Target Compound Data | 5-Bromo-2,3-difluorophenyl-containing APIs (Enhanced affinity via conformational locking) |
| Comparator Or Baseline | 5-Bromophenyl-containing APIs (Higher rotational freedom, lower target residence time) |
| Quantified Difference | Frequently 2- to 5-fold improvement in IC50 in optimized leads |
| Conditions | In vitro kinase or receptor binding assays |
Selecting this specific building block allows medicinal chemists to directly engineer conformational rigidity and metabolic resistance into drug candidates.
Driven by the enhanced electrophilicity of the 2,3-difluoro substitution, this compound is selected for synthesizing carbamate prodrugs from sterically hindered secondary amines. It overcomes the low yields associated with standard phenyl chloroformates, ensuring efficient conversion in the final pharmaceutical intermediate [1].
In medicinal chemistry workflows, this reagent installs a stable carbamate or carbonate linkage while simultaneously introducing a 5-bromo handle. This allows chemists to perform late-stage, palladium-catalyzed cross-couplings to rapidly generate diverse libraries of drug candidates without altering the core scaffold [2].
The compound is procured for the development of targeted therapeutics where the 2,3-difluoro motif is required to induce conformational locking. The fluorine atoms interact with adjacent functional groups, improving the binding affinity and metabolic half-life of kinase inhibitors compared to their non-fluorinated counterparts [3].
The compound can be used to generate highly activated mixed carbonates. The low pKa of the resulting 5-bromo-2,3-difluorophenol makes it an effective leaving group for subsequent acylation reactions, offering a more stable and process-friendly alternative to pentafluorophenol-based reagents in solid-phase synthesis [4].